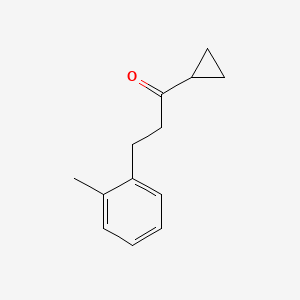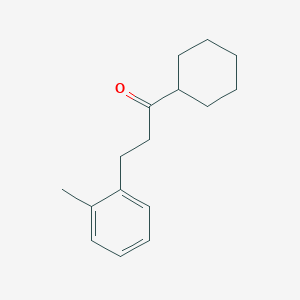
2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various catalytic and regioselective processes. For instance, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, includes Pd-catalyzed reactions and alkaline hydrolysis . Similarly, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves low-temperature conversions and multi-step sequences, including intramolecular reactions . These methods could potentially be adapted for the synthesis of 2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to 2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone can be complex, with potential for hydrogen bonding and pi-pi interactions as seen in the derivatives of 2,6-bis(hydroxymethyl)phenol . X-ray crystallographic analysis is a common technique used to determine the structure of such compounds, as demonstrated by the analysis of oxidation products of a benzylphenol derivative . These techniques could be applied to determine the molecular structure of 2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes oxidation and the formation of benzylic ethers, as well as the stability of certain compounds to air oxidation . The reactivity towards peroxyl radicals and the potential for chain-breaking antioxidant properties are also of interest . These findings suggest that 2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone may also exhibit interesting reactivity and stability characteristics, which could be explored through similar experimental approaches.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone can be influenced by the presence of substituents and the overall molecular structure. For example, the basicity of pyridinols is affected by the electron density in the ring , and hydrogen-bonding networks can result in the formation of sheets in the solid state . These properties are important for understanding the behavior of the compound in different environments and could be investigated for 2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone through experimental studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis Processes : The compound is involved in various synthesis processes. For instance, it's used in the synthesis of certain carboxylic acid methyl esters, which involve reactions with aniline and o-aminophenol, highlighting its utility in producing complex organic compounds (Pimenova et al., 2003).
Reactivity with Other Compounds : Its reactivity includes participating in nucleophilic reactions on generated carbocations, demonstrating its potential in organic synthetic pathways (Kinoshita et al., 1992).
Intermediate in Pharmaceutical Synthesis
- Pharmaceutical Intermediates : This compound serves as an important intermediate in the preparation of non-steroidal anti-inflammatory agents, emphasizing its role in drug synthesis (Xu & He, 2010).
Chemical Properties and Transformations
Thermal Cyclization and Hydrolysis : Studies have explored its thermal cyclization and hydrolysis processes, crucial for understanding its behavior under different conditions (Bonacorso et al., 2003).
Formation of Complex Organic Structures : It's used in the formation of complex organic structures such as pyranones and Mannich bases, which are significant in various chemical reactions and synthesis (Jurd, 1984).
Advanced Synthesis Techniques
- Microwave- and Ultrasound-Assisted Semisynthesis : The compound is involved in microwave- and ultrasound-assisted semisynthesis, a modern technique that enhances the efficiency of chemical reactions (Joshi et al., 2005).
Chemical Analysis and Characterization
Molecular Structure and Scavenging Activities : Research has been conducted on its molecular structure and radical scavenging activities, important for understanding its potential in pharmaceutical applications (Alaşalvar et al., 2014).
Spectrophotometric Determination : It also finds use in the spectrophotometric determination of nickel in various materials, showcasing its utility in analytical chemistry (Izquierdo & Carrasco, 1984).
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-6-4-7-14(2)18(13)17(19)11-10-15-8-5-9-16(12-15)20-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJJFNGLIIDSNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644231 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone | |
CAS RN |
898774-80-6 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














